



# Technical Support Center: Methodological Rigor in Enstilar® Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Enstilar |           |
| Cat. No.:            | B1243062 | Get Quote |

For researchers, scientists, and drug development professionals, understanding the nuances of clinical trial design is paramount to interpreting and applying study findings accurately. This technical support center provides in-depth information on the methodologies employed in **Enstilar**® (calcipotriene and betamethasone dipropionate) foam clinical trials, with a specific focus on how placebo effects are controlled.

## Frequently Asked Questions (FAQs)

Q1: How are placebo effects controlled in clinical trials for a topical treatment like Enstilar®?

A1: In **Enstilar**® clinical trials, the primary method for controlling placebo effects is the use of a "vehicle" control rather than a true placebo. The vehicle is the foam formulation without the active pharmaceutical ingredients (APIs), calcipotriene and betamethasone dipropionate. This is a critical distinction in dermatology trials because the vehicle itself can have moisturizing and emollient properties that may lead to some improvement in skin conditions. By comparing the active drug in its vehicle to the vehicle alone, researchers can isolate the therapeutic effects of the APIs. The trials are typically designed as randomized, double-blind studies, where neither the participants nor the investigators know who is receiving the active treatment versus the vehicle control.[1]

Q2: What are the key efficacy endpoints used to measure treatment success in **Enstilar**® trials and minimize subjectivity?

## Troubleshooting & Optimization





A2: To ensure objective and standardized assessment of treatment efficacy, **Enstilar**® clinical trials utilize well-defined and validated endpoints. The most common primary endpoint is "treatment success" as defined by the Investigator's Global Assessment (IGA).[1] This is a static 5- or 6-point scale that provides a comprehensive evaluation of psoriasis severity. "Treatment success" is typically defined as a score of "clear" or "almost clear" and at least a 2-point improvement from the baseline score.[1]

Another key endpoint is the Psoriasis Area and Severity Index (PASI), which is a more detailed and quantitative measure of psoriasis severity. The PASI score assesses the extent of body surface area affected and the severity of erythema (redness), induration (thickness), and desquamation (scaling). A significant reduction in the PASI score from baseline, often reported as PASI 75 (a 75% reduction), is a common secondary endpoint.

Q3: How are patient-reported outcomes (PROs) incorporated into **Enstilar**® clinical trials to capture the patient's experience?

A3: Patient-reported outcomes are crucial for understanding the real-world impact of a treatment on a patient's quality of life. In **Enstilar**® trials, the Dermatology Life Quality Index (DLQI) is a frequently used PRO. The DLQI is a validated questionnaire that assesses how a skin condition affects various aspects of a patient's life, including daily activities, work, personal relationships, and psychological well-being. A significant improvement in the DLQI score indicates a meaningful benefit from the patient's perspective.

# **Troubleshooting Guides**

Issue: High vehicle response rates in a clinical trial.

Possible Cause & Solution:

- Vehicle Composition: The vehicle itself may possess therapeutic properties (e.g., high lipid content providing significant moisturization).
  - Recommendation: Thoroughly characterize the vehicle's effects on the skin barrier and inflammation in preclinical studies. Ensure the chosen vehicle is as inert as possible while maintaining the stability and delivery of the active ingredients.



- Patient Population: The enrolled patient population may have a high potential for spontaneous remission or a strong response to the basic skincare provided by the vehicle.
  - Recommendation: Implement strict inclusion and exclusion criteria to enroll patients with a stable disease history. Consider a washout period for previous medications to establish a stable baseline.
- Investigator Training: Inconsistent assessment of disease severity by investigators can lead to variability in IGA and PASI scores.
  - Recommendation: Conduct rigorous training and calibration sessions for all investigators to ensure consistent application of the scoring systems. Centralized reading of clinical photographs by a blinded panel can also be employed to reduce inter-rater variability.

Issue: Discrepancy between investigator-assessed outcomes (IGA/PASI) and patient-reported outcomes (DLQI).

#### Possible Cause & Solution:

- Focus of the Instruments: IGA and PASI primarily measure the objective signs of psoriasis, while the DLQI captures the subjective impact on quality of life. A treatment might effectively clear plaques (good IGA/PASI) but still be associated with side effects like stinging or burning that negatively impact the patient's experience (poor DLQI).
  - Recommendation: Analyze all endpoints holistically. A successful treatment should demonstrate improvement in both objective and subjective measures. Consider including additional PROs that specifically assess treatment-related symptoms and satisfaction.
- Patient Expectations: High patient expectations at the start of a trial can influence their reporting of symptoms and quality of life.
  - Recommendation: Provide clear and realistic information to participants about the potential benefits and risks of the treatment during the informed consent process.

# **Quantitative Data from Clinical Trials**



The following tables summarize key quantitative data from pivotal **Enstilar**® clinical trials, demonstrating its efficacy compared to vehicle and its individual components.

Table 1: Investigator's Global Assessment (IGA) Treatment Success at Week 4

| Trial                                    | Treatment Group | Number of Patients<br>(n) | IGA Treatment<br>Success Rate (%) |
|------------------------------------------|-----------------|---------------------------|-----------------------------------|
| Trial 1                                  | Enstilar® Foam  | 100                       | 45.0%                             |
| Betamethasone<br>dipropionate in vehicle | 101             | 30.7%                     |                                   |
| Calcipotriene in vehicle                 | 101             | 14.9%                     |                                   |
| Trial 2                                  | Enstilar® Foam  | 323                       | 53.3%                             |
| Vehicle Foam                             | 103             | 4.8%                      |                                   |

Treatment success defined as "clear" or "almost clear" with at least a 2-grade improvement from baseline.

Table 2: Psoriasis Area and Severity Index (PASI) and Patient-Reported Outcomes

| Outcome Measure                          | Trial          | Treatment Group | Mean Improvement from Baseline                          |
|------------------------------------------|----------------|-----------------|---------------------------------------------------------|
| Mean PASI Score<br>Reduction             | PSO-ABLE Study | Enstilar® Foam  | Significantly greater<br>than Cal/BD gel from<br>week 1 |
| Dermatology Life<br>Quality Index (DLQI) | CAPITIS Study  | Enstilar® Foam  | Mean score reduced<br>from 9.6 to 2.8 after 4<br>weeks  |

## **Experimental Protocols**

1. Investigator's Global Assessment (IGA) Protocol

### Troubleshooting & Optimization





The IGA is a static 5-point scale used to assess the overall severity of a patient's psoriasis at a specific time point.

- 0 Clear: No signs of psoriasis.
- 1 Almost Clear: Only slight faint pinkness and minimal fine scaling.
- 2 Mild: Light pink to pink plaques with fine scaling.
- 3 Moderate: Pink to red plaques with easily visible scaling.
- 4 Severe: Deep red, thick plaques with significant scaling.

#### Procedure:

- The investigator visually inspects all psoriatic lesions on the patient's body.
- Based on the overall impression of the average lesion's induration, erythema, and scaling, the investigator selects a single score from the 5-point scale that best describes the patient's current disease state.
- This assessment is performed at baseline and at specified follow-up visits to track changes in disease severity.
- 2. Psoriasis Area and Severity Index (PASI) Protocol

The PASI is a more detailed assessment that quantifies the severity and extent of psoriasis.[2]

Body Regions: The body is divided into four regions:

- Head and Neck (10% of body surface area)
- Upper Limbs (20% of body surface area)
- Trunk (30% of body surface area)
- Lower Limbs (40% of body surface area)



Assessment of Lesion Severity: For each region, the severity of three clinical signs (erythema, induration, and scaling) is assessed on a 0-4 scale:

- 0 = None
- 1 = Slight
- 2 = Moderate
- 3 = Severe
- 4 = Very Severe

Assessment of Area Involvement: The percentage of skin area affected by psoriasis in each region is graded on a 0-6 scale:

- 0 = 0%
- 1 = <10%</li>
- 2 = 10-29%
- 3 = 30-49%
- 4 = 50-69%
- 5 = 70-89%
- 6 = 90-100%

Calculation of PASI Score: The final PASI score is calculated using the following formula: PASI = 0.1 \* (Erythema\_h + Induration\_h + Scaling\_h) \* Area\_h + 0.2 \* (Erythema\_ul + Induration\_ul + Scaling\_ul) \* Area\_ul + 0.3 \* (Erythema\_t + Induration\_t + Scaling\_t) \* Area\_t + 0.4 \* (Erythema\_ll + Induration\_ll + Scaling\_ll) \* Area\_ll

Where 'h' is head, 'ul' is upper limbs, 't' is trunk, and 'll' is lower limbs. The score ranges from 0 (no disease) to 72 (maximal disease).[2]



## **Visualizations**



Click to download full resolution via product page



Typical workflow for an **Enstilar**® clinical trial.



Click to download full resolution via product page



Signaling pathways of **Enstilar**'s active ingredients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. dermnetnz.org [dermnetnz.org]
- 2. Canadian Psoriasis CAPP PASI Score [canadianpsoriasis.ca]
- To cite this document: BenchChem. [Technical Support Center: Methodological Rigor in Enstilar® Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1243062#controlling-for-placebo-effects-in-enstilar-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.